molecular formula C8H16O6S2 B14383884 Acetic acid;1,4-dithiane-2,5-diol CAS No. 90200-29-6

Acetic acid;1,4-dithiane-2,5-diol

Cat. No.: B14383884
CAS No.: 90200-29-6
M. Wt: 272.3 g/mol
InChI Key: YNPZGROQOWBSJZ-UHFFFAOYSA-N
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Description

Acetic acid;1,4-dithiane-2,5-diol (CAS: 40018-26-6) is a sulfur-containing heterocyclic compound with the molecular formula C₄H₈O₂S₂. It exists as a dimer of α-mercaptoacetaldehyde, forming a six-membered ring structure with two sulfur atoms and two hydroxyl groups at positions 2 and 3. This compound is a versatile synthon in organic synthesis due to its dual functional groups: an electrophilic aldehyde (-CHO) and a nucleophilic thiol (-SH). It is widely employed in constructing sulfur-rich heterocycles, such as tetrahydrothiophenes, thiophenes, and spirocyclic systems, which are critical in pharmaceuticals and materials science .

Key applications include:

  • Antiviral Drug Synthesis: Used as a key intermediate in the synthesis of lamivudine (3TC) and emtricitabine (FTC), nucleoside reverse transcriptase inhibitors. The condensation of L-menthyl glyoxate hydrate with 1,4-dithiane-2,5-diol forms critical intermediates for enantiomerically pure antiviral agents .
  • Organocatalysis: Enables enantioselective tandem reactions (e.g., [3+3]/[3+2]-cycloadditions) with chiral squaramide catalysts, yielding complex tetrahydrothiophene derivatives .
  • Green Chemistry: Solvent-free annulation with cyanopyridines under grinding conditions achieves 95% yields of hydroxy-thiazoline-substituted pyridines .

Properties

CAS No.

90200-29-6

Molecular Formula

C8H16O6S2

Molecular Weight

272.3 g/mol

IUPAC Name

acetic acid;1,4-dithiane-2,5-diol

InChI

InChI=1S/C4H8O2S2.2C2H4O2/c5-3-1-7-4(6)2-8-3;2*1-2(3)4/h3-6H,1-2H2;2*1H3,(H,3,4)

InChI Key

YNPZGROQOWBSJZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1C(SCC(S1)O)O

Origin of Product

United States

Preparation Methods

Dimerization of α-Mercaptoacetaldehyde

1,4-Dithiane-2,5-diol is the stable dimer of α-mercaptoacetaldehyde (HSCH₂CHO), a compound that cannot be isolated in monomeric form due to rapid polymerization. The dimerization occurs spontaneously under acidic or neutral aqueous conditions, driven by the formation of a thermodynamically favorable six-membered ring.

Mechanism :
The reaction proceeds via nucleophilic attack of the thiol group on the electrophilic aldehyde carbon, followed by cyclization:
$$
2 \, \text{HSCH}2\text{CHO} \xrightarrow{\text{H}^+} \text{1,4-DTD} + \text{H}2\text{O}
$$
This process is typically conducted in aqueous or alcoholic solvents at ambient temperature, yielding 1,4-DTD in >80% purity. Industrial protocols often use acetic acid as a catalyst, which enhances reaction rates by protonating the aldehyde group.

Challenges :

  • Instability of monomer : α-Mercaptoacetaldehyde must be generated in situ from precursors like 1,4-dithiane-2,5-diol dimethyl acetal or chloroacetaldehyde derivatives.
  • Byproduct formation : Over-acidification can lead to dehydration products such as 1,4-dithiin.

Patent-Scale Synthesis via Crystallization (DE3149653A1)

A patented method (DE3149653A1) describes the large-scale production of high-purity 1,4-DTD (melting point: 108–110°C).

Procedure :

  • Precursor preparation : Chloroacetaldehyde dimethyl acetal is reacted with ethane-1,2-dithiol in toluene-water under reflux.
  • Acid hydrolysis : The intermediate dithiolane is treated with concentrated HCl to release α-mercaptoacetaldehyde.
  • Dimerization and crystallization : The crude product is dissolved in ethanol, acidified with HCl, and cooled to precipitate pure 1,4-DTD.

Optimization Data :

Parameter Optimal Value Effect on Yield
Solvent Ethanol-water (3:1) Maximizes solubility during crystallization
HCl Concentration 1.5 M Prevents over-acidification
Cooling Rate 0.5°C/min Enhances crystal purity

This method achieves >95% purity and is favored in pharmaceutical applications where trace impurities must be minimized.

Alternative Routes from 1,3-Dithiolane Derivatives

Parham’s ring expansion strategy, originally developed for 1,4-dithiins, has been adapted for 1,4-DTD synthesis:

Steps :

  • Condense ethane-1,2-dithiol with chloroacetaldehyde dimethyl acetal to form 1,3-dithiolane.
  • Reflux in toluene-water to induce 1,2-sulfur migration, forming 1,4-dithiane intermediates.
  • Hydrolyze under mild acidic conditions (pH 4–5) to yield 1,4-DTD.

Advantages :

  • Avoids handling unstable α-mercaptoacetaldehyde.
  • Scalable to multi-kilogram batches.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Scalability Key Limitation
Dimerization 75–85 80–90 Moderate Requires in situ monomer generation
Patent crystallization 90–95 >95 High Energy-intensive cooling steps
Parham ring expansion 70–80 85–90 High Multi-step synthesis

Industrial producers favor the patent method for its reproducibility, while academic labs often use dimerization for its simplicity.

Reaction Optimization and Byproduct Control

Acid Catalysis and Solvent Effects

Acetic acid is the preferred catalyst for dimerization, achieving optimal results at 0.1–0.5 equivalents. Polar aprotic solvents (e.g., DMF) increase reaction rates but risk forming sulfonium byproducts.

Dehydration Mitigation

To suppress 1,4-dithiin formation:

  • Maintain reaction pH > 3 using buffered solutions.
  • Limit temperatures to <40°C during dimerization.

Industrial Applications and Case Studies

1,4-DTD’s utility is exemplified in syntheses of:

  • Lamivudine : Antiretroviral agent produced via Gewald reaction with 1,4-DTD.
  • Celecoxib analogs : 1,4-DTD serves as a sulfur source in pyrazole ring formation.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dithiane-2,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its ability to participate in sulfa-Michael/aldol cascade reactions and [3+3] cycloaddition reactions with azomethine imines .

Common Reagents and Conditions: Common reagents used in reactions with 1,4-dithiane-2,5-diol include potassium carbonate, DABCO (1,4-diazabicyclo[2.2.2]octane), and methanol . These reagents facilitate the formation of various sulfur-containing heterocycles and other functionalized compounds.

Major Products: The major products formed from reactions involving 1,4-dithiane-2,5-diol include tetrahydrothiophenes, thiophenes, and other sulfur-containing heterocycles . These products are valuable intermediates in the synthesis of bioactive compounds and pharmaceuticals.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-dithiane-2,5-diol involves the cleavage of the dithiane ring to form mercaptoacetaldehyde, which then participates in various reactions. For example, in the presence of DABCO and methanol, mercaptoacetaldehyde undergoes nucleophilic attack and intramolecular cyclization to form the final products . This mechanism highlights the compound’s ability to act as both an electrophile and a nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name CAS Number Molecular Formula Key Features Applications
1,4-Dithiane-2,5-diol 40018-26-6 C₄H₈O₂S₂ Bifunctional (thiol + aldehyde), six-membered ring Pharmaceutical intermediates, organocatalysis, green synthesis
2,5-Dimethyl-1,4-dithiane-2,5-diol 55704-78-4 C₆H₁₂O₂S₂ Methyl groups replace hydroxyls, reduced electrophilicity Limited reactivity; potential use in non-polar syntheses
Thioglucose Derivatives N/A C₆H₁₂O₅S Retro-aldol fragments with thiol and aldehyde groups Natural product degradation (e.g., glucosinolate breakdown in foods)
Nitroketene N,S-Acetals N/A Varies Nitro and thiol groups enable Michael additions Synthesis of 3-nitrothiophen-2-amines

Research Findings and Data Tables

Table 1: Reaction Yields and Selectivity

Reaction Catalyst/Conditions Yield Diastereoselectivity Reference
[3+2] Annulation with Maleimides DABCO in toluene/water 98% >20:1
Cyanopyridine Annulation Solvent-free grinding 95% N/A
Tandem Michael–Henry Chiral squaramide 85% 90% ee

Table 2: Physicochemical Properties

Property 1,4-Dithiane-2,5-Diol 2,5-Dimethyl Derivative
Molecular Weight 152.24 g/mol 180.30 g/mol
Solubility Polar solvents Low polarity solvents
Melting Point 97–100°C Not reported
Safety (SDS) Irritant (skin/eyes) Similar precautions

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